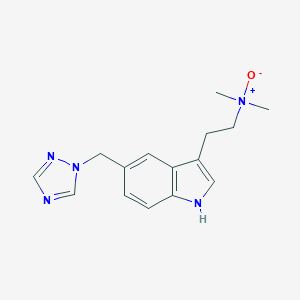

Rizatriptan N-oxide

概要

説明

フェネチルブロミドは、2-フェニルエチルブロミドとしても知られており、化学式がC8H9Brの有機臭素化合物です。これは、古いサンプルでは黄色に見える場合がある無色の液体です。 この化合物は、構造的に有機臭素化合物に分類され、フェンタニルを含むさまざまな化合物の合成に使用されます .

2. 製法

合成経路および反応条件: フェネチルブロミドは、通常、スチレンへの臭化水素のラジカル付加によって合成されます。 このプロセスは、反マルコフニコフ付加を伴い、1-ブロモ誘導体の生成をもたらします . 反応は、ガラスライニング反応器内で、ラジカル開始剤を含む不活性溶媒中のスチレン溶液に臭化水素ガスを導入することによって行われます .

工業的生産方法: フェネチルブロミドの工業的生産は、同様の合成経路に従いますが、より大規模です。反応条件は、生成物の高収率と高純度を確保するために最適化されます。高度な反応器と制御された環境の使用により、一貫した結果が得られます。

3. 化学反応解析

反応の種類: フェネチルブロミドは、以下を含むさまざまな化学反応を起こします。

置換反応: ブロム原子が他の求核剤に置き換わる求核置換反応に関与できます。

還元反応: フェネチルブロミドは、水素化リチウムアルミニウムなどの還元剤を使用してフェネチルアミンに還元できます。

酸化反応: 強酸化剤を使用してフェニル酢酸に酸化できます。

一般的な試薬と条件:

求核置換: 水性またはアルコール性媒体中の水酸化ナトリウムまたは水酸化カリウムなどの試薬。

還元: 無水エーテル中の水素化リチウムアルミニウム。

酸化: 酸性条件下での過マンガン酸カリウムまたは三酸化クロム。

生成される主な生成物:

置換: フェネチルアミン。

還元: フェネチルアミン。

酸化: フェニル酢酸。

4. 科学研究への応用

フェネチルブロミドは、その汎用性から科学研究で広く使用されています。その応用には以下が含まれます。

化学: 医薬品や農薬を含むさまざまな有機化合物の合成における中間体として使用されます.

生物学: フェネチルブロミドは、生化学経路と酵素反応の研究に使用されます。

医学: それは、強力なオピオイド鎮痛剤であるフェンタニルの合成における前駆体として役立ちます.

産業: 特殊化学品の製造に使用され、有機合成における試薬としても使用されます。

準備方法

Synthetic Routes and Reaction Conditions: Phenethylbromide is typically synthesized through the free-radical addition of hydrogen bromide to styrene. This process involves the anti-Markovnikov addition, resulting in the formation of the 1-bromo derivative . The reaction is carried out in a glass-lined reactor by introducing gaseous hydrogen bromide into a solution of styrene in an inert solvent that contains a free-radical initiator .

Industrial Production Methods: The industrial production of phenethylbromide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced reactors and controlled environments helps in achieving consistent results.

化学反応の分析

Types of Reactions: Phenethylbromide undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Reduction Reactions: Phenethylbromide can be reduced to phenethylamine using reducing agents like lithium aluminum hydride.

Oxidation Reactions: It can be oxidized to phenylacetic acid using strong oxidizing agents.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed:

Substitution: Phenethylamine.

Reduction: Phenethylamine.

Oxidation: Phenylacetic acid.

科学的研究の応用

Analytical Applications

1.1 Method Development for Detection

A significant application of rizatriptan N-oxide is in the development of analytical methods for its detection in pharmaceutical formulations. A study focused on creating a reliable method using high-performance liquid chromatography (HPLC) to separate and quantify this compound from its parent compound, rizatriptan. The method demonstrated:

- Linearity : The calibration curve showed a correlation coefficient over a concentration range of 450-11,000 ng/ml.

- Limit of Detection (LOD) : 150 ng/ml

- Limit of Quantification (LOQ) : 450 ng/ml

The retention times for rizatriptan and this compound were recorded at 22.6 and 24.7 minutes, respectively . This method's robustness was validated according to International Council for Harmonisation (ICH) guidelines, ensuring its applicability in quality control settings.

| Parameter | Value |

|---|---|

| Correlation Coefficient (R) | 0.999 |

| LOD | 150 ng/ml |

| LOQ | 450 ng/ml |

| Retention Time (Rizatriptan) | 22.6 minutes |

| Retention Time (N-oxide) | 24.7 minutes |

1.2 Stability Studies

Stability studies indicated that the content of this compound in formulations remained consistent over time, with no significant degradation observed under various conditions, highlighting its stability as an impurity in rizatriptan formulations .

Pharmacological Insights

2.1 Metabolism and Pharmacokinetics

Rizatriptan undergoes extensive metabolism, primarily through oxidative deamination mediated by monoamine oxidase-A (MAO-A), leading to several metabolites including this compound. While the pharmacological activity of this compound is limited compared to its parent compound, it contributes to the overall pharmacokinetic profile of rizatriptan.

- Plasma Half-life : Approximately 2-3 hours

- Excretion : About 14% of an oral dose is excreted unchanged in urine; the majority is metabolized .

2.2 Clinical Implications

While rizatriptan is effective in treating migraines by agonizing serotonin receptors (5-HT1B and 5-HT1D), the role of its metabolites like N-oxide remains less understood. Some studies suggest that while it does not have significant activity at these receptors, its presence may influence the overall therapeutic effects of the drug through metabolic pathways .

Case Studies

3.1 Case Study on Migraine Treatment

In a clinical setting, patients treated with rizatriptan exhibited varying levels of response attributed to individual metabolic profiles, including the formation of metabolites like N-oxide. A retrospective analysis found that patients with higher concentrations of certain metabolites experienced different side effects and efficacy rates .

3.2 Adverse Effects Monitoring

Monitoring adverse effects associated with rizatriptan has revealed that higher levels of N-oxide may correlate with side effects such as blurred vision and other neurological symptoms . This finding emphasizes the importance of monitoring metabolite levels during treatment.

作用機序

フェネチルブロミドの作用機序は、アルキル化剤として作用する能力を含みます。それは、分子中の求核部位と共有結合を形成し、新しい化合物の生成につながります。 この特性は、フェンタニルの合成における前駆体としての役割で利用されており、4-ピペリジノンと反応してN-フェネチル-4-ピペリジノンを生成します .

6. 類似化合物の比較

フェネチルブロミドは、以下のようないくつかの類似化合物と比較できます。

ベンジルブロミド: 構造は似ていますが、フェネチル基の代わりにベンジル基があります。

フェネチルクロリド: 構造は似ていますが、ブロム原子の代わりに塩素原子があります。

フェネチルヨージド: 構造は似ていますが、ブロム原子の代わりにヨウ素原子があります。

独自性: フェネチルブロミドは、その特定の反応性とさまざまな誘導体を形成する能力により、ユニークです。フェンタニルの合成における前駆体としての役割は、薬化学における重要性を強調しています。

類似化合物のリスト:

- ベンジルブロミド

- フェネチルクロリド

- フェネチルヨージド

類似化合物との比較

- Benzyl bromide

- Phenethyl chloride

- Phenethyl iodide

生物活性

Rizatriptan N-oxide, a metabolite of the antimigraine drug rizatriptan, has garnered attention due to its biological activity and pharmacological properties. This article explores its mechanisms of action, pharmacokinetics, and potential therapeutic implications based on diverse research findings.

Target Receptors

This compound primarily acts as a selective agonist at the serotonin 5-HT 1B and 5-HT 1D receptors . These receptors are crucial in mediating the effects of serotonin, a neurotransmitter involved in various physiological processes, including vasoconstriction and modulation of pain pathways. By activating these receptors, this compound contributes to the relief of migraine symptoms through vasoconstriction of intracranial blood vessels and inhibition of pro-inflammatory neuropeptides .

Pharmacokinetics

Absorption and Metabolism

This compound is predominantly formed during the metabolism of rizatriptan. Studies indicate that it is a major metabolite identified in various tissues, including rat lungs, kidneys, and dog liver microsomes . The metabolism of rizatriptan involves several pathways:

- Oxidative deamination

- Aromatic hydroxylation

- N-oxidation

- N-demethylation

These metabolic processes result in the formation of several metabolites, with this compound being significant due to its pharmacological activity .

Bioavailability

Rizatriptan exhibits a bioavailability of approximately 47%, indicating substantial first-pass metabolism. This factor is essential for understanding the therapeutic efficacy and dosage considerations when using rizatriptan or its metabolites in clinical settings .

Biological Effects

Cellular and Molecular Impact

The biological activity of this compound extends beyond receptor binding. It influences various cellular processes by modulating intracellular signaling pathways associated with migraine pathophysiology. The compound's action can lead to:

- Reduction in neurogenic inflammation

- Inhibition of vasodilation

These effects contribute to its role in alleviating migraine attacks effectively .

Case Studies

- Efficacy in Migraine Relief

- Comparative Studies with Other Triptans

Summary Table: Key Characteristics of this compound

| Characteristic | Details |

|---|---|

| Chemical Structure | C15H19N5O (N-oxide form) |

| Primary Action | Agonist at 5-HT 1B and 5-HT 1D receptors |

| Metabolism | Major metabolite from rizatriptan |

| Bioavailability | Approximately 47% |

| Clinical Efficacy | Relief within 2 hours for ~70% patients |

Q & A

Basic Research Questions

Q. What validated chromatographic methods are recommended for quantifying Rizatriptan N-oxide in bulk Rizatriptan benzoate?

Reverse-phase HPLC using an ODS 3V column (250 × 4.6 mm, 5 µm) with gradient elution is the primary method. Mobile phases include phosphate buffer (pH 2.0) mixed with methanol (95:5 v/v) and acetonitrile. Retention times for this compound and Rizatriptan benzoate are ~21.7–24.7 minutes, achieving resolution >6. Method validation adheres to ICH guidelines, with linearity confirmed over 450–11,000 ng/mL (R² = 0.999) .

Q. How are detection limits (LOD) and quantification limits (LOQ) determined for this compound in HPLC assays?

LOD and LOQ are calculated using signal-to-noise ratios:

- LOD = (standard deviation ÷ slope of the calibration curve).

- LOQ = . Reported values vary: LOD ranges from 150–450 ng/mL, and LOQ from 450–11,000 ng/mL, depending on column type and detection parameters .

Q. What validation parameters ensure the reliability of HPLC methods for impurity analysis?

Key parameters include:

- Precision : %RSD <0.5% for retention time and peak area.

- Accuracy : Recovery rates of 96–102% via spiked samples.

- Robustness : Consistent resolution (<2.0 RSD) under varied flow rates, column temperatures, and mobile phase ratios .

Advanced Research Questions

Q. How can co-elution of this compound and the parent compound be resolved in complex matrices?

Optimize gradient elution profiles (e.g., adjusting methanol:acetonitrile ratios) and column temperature (40°C recommended). System suitability tests under modified conditions (e.g., ±0.1 mL/min flow rate) confirm resolution stability. Forced degradation studies (oxidative stress) help identify interference-free detection windows .

Q. What experimental strategies address discrepancies in reported LOD/LOQ values across studies?

Discrepancies (e.g., LOD 150 vs. 450 ng/mL) arise from differences in:

- Column selectivity : ODS vs. alternative stationary phases.

- Detection wavelength : 280 nm standard, but minor shifts affect sensitivity.

- Sample preparation : Filtration methods or matrix complexity. Cross-validation using standardized reference materials (e.g., USP-certified Rizatriptan benzoate) reduces variability .

Q. How should forced degradation studies be designed to evaluate this compound stability?

Expose Rizatriptan benzoate to oxidative conditions (e.g., H₂O₂, UV light) and monitor N-oxide formation via HPLC. Quantify degradation kinetics using peak area changes. Ensure method specificity by confirming no co-elution with other degradation products (e.g., 6-hydroxy metabolites) .

Q. What statistical approaches are used to validate method robustness in inter-laboratory studies?

Apply ANOVA to intermediate precision data (e.g., inter-day %RSD <1.9% for slope/Y-intercept). Evaluate robustness by testing extreme parameter ranges (e.g., column temp ±5°C, pH ±0.2). Use Youden’s ruggedness test to identify critical variables affecting resolution .

Q. Methodological Guidance for Data Contradictions

Q. How to reconcile conflicting data on this compound’s pharmacokinetic activity?

While this compound is pharmacologically inactive, its quantification remains critical in impurity profiling. Discrepancies in metabolite studies may stem from assay sensitivity (e.g., LC-MS vs. HPLC) or sampling timepoints. Cross-reference multiple detection methods (e.g., radioisotope tracing for 14C-labeled studies) to validate findings .

Q. Tables of Key Parameters

| Parameter | Value/Range | Evidence Source |

|---|---|---|

| Linearity Range | 450–11,000 ng/mL | |

| Retention Time (N-oxide) | 21.7–24.7 minutes | |

| Recovery Rate | 96–102% | |

| Precision (%RSD) | <0.5% (time), <0.6% (area) | |

| Column Temperature | 40°C |

特性

IUPAC Name |

N,N-dimethyl-2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethanamine oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N5O/c1-20(2,21)6-5-13-8-17-15-4-3-12(7-14(13)15)9-19-11-16-10-18-19/h3-4,7-8,10-11,17H,5-6,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQTBNOJGXNZYDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(CCC1=CNC2=C1C=C(C=C2)CN3C=NC=N3)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60180690 | |

| Record name | Rizatriptan N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60180690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

260435-42-5 | |

| Record name | Rizatriptan N-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0260435425 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rizatriptan N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60180690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RIZATRIPTAN N-OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YNT22B2U4T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。